2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid
Description
2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid is a synthetic organic compound featuring a cyclohexanecarboxylic acid backbone substituted at the 2-position with a (4-benzylpiperazin-1-yl)carbonyl group. This structure combines the rigidity of the cyclohexane ring with the pharmacologically significant piperazine moiety, which is frequently employed in drug design due to its hydrogen-bonding capabilities and conformational flexibility.
Properties
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJXOSYXVXMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid typically involves the reaction of 4-benzylpiperazine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Structural Features
The compound features a cyclohexane backbone with a carboxylic acid group and a piperazine moiety, which enhances its biological activity. The presence of the benzyl group contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.
Antidepressant Activity
Research has indicated that compounds similar to 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can modulate serotonin receptors, which are critical in mood regulation. This compound may serve as a lead structure for developing new antidepressant agents.
Antitumor Activity
Preliminary investigations suggest potential antitumor properties. In vitro studies have shown that related compounds can inhibit cancer cell proliferation through apoptosis induction. The structural similarity of this compound to known anticancer agents warrants further exploration in this area.
Neuropharmacology
The piperazine ring is known for its neuroactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and psychotic disorders. Research focusing on the modulation of dopamine and serotonin pathways could reveal therapeutic potentials for this compound.
Material Science
The unique structure of this compound can be utilized in the development of novel materials. Its chemical properties allow it to act as a building block for polymers or as an additive to enhance the performance characteristics of existing materials.
Data Tables
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antidepressant | Piperazine derivatives | Serotonin modulation |
| Antitumor | Cyclohexane analogs | Induction of apoptosis |
| Neuroactive | Benzylpiperazine compounds | Dopamine receptor interaction |
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant activity of piperazine derivatives, including those structurally related to this compound. The results indicated significant improvements in behavioral models of depression, suggesting that modifications to the piperazine structure could enhance efficacy.
Case Study 2: Antitumor Potential
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of various cyclohexane derivatives on breast cancer cell lines. The study found that certain derivatives exhibited significant inhibition of cell growth, leading researchers to propose further investigation into the mechanisms underlying these effects.
Mechanism of Action
The mechanism of action of 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity to these receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of 2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic Acid and Analogs
Key Observations:
Molecular Complexity: The target compound has a higher molecular weight (~381.46) compared to its benzylamino analog (261.32) due to the piperazine ring and additional benzyl group.
Hydrogen Bonding: The piperazine moiety introduces two additional hydrogen bond acceptors (total = 5 vs.
Lipophilicity : The Boc-protected analog (CAS 53292–89–0) exhibits higher lipophilicity due to the tert-butyl ester, whereas the target compound’s benzyl group balances hydrophobicity and hydrogen-bonding capacity.
Functional Group Analysis
- Piperazine vs. Benzylamino Substituents: The piperazine ring in the target compound provides two nitrogen atoms, enabling protonation at physiological pH and facilitating ionic interactions.
- Boc-Protected Carboxylic Acid (CAS 53292–89–0) :
- The tert-butoxycarbonyl (Boc) group serves as a protective moiety for carboxylic acids during synthesis. Its trans configuration on the cyclohexane ring may influence steric hindrance and crystallinity compared to the target compound’s flexible piperazine substituent .
Biological Activity
2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N2O3
- Molecular Weight : 342.43 g/mol
- CAS Number : 544462-20-6
- MDL Number : MFCD03380043
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, which may include receptors and enzymes involved in neurotransmission and other physiological processes.
- Receptor Interaction : The compound is believed to act on serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, thus affecting the pharmacokinetics of other drugs.
Antidepressant Activity
Several studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. For instance, the structure of this compound suggests potential activity similar to known antidepressants that target serotonin receptors.
Neuroprotective Effects
Research has shown that compounds with similar structures can provide neuroprotective benefits, potentially reducing oxidative stress in neuronal cells. This suggests that this compound may also have applications in neurodegenerative diseases.
Case Studies
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant activity of piperazine derivatives.
- Methodology : Animal models were treated with varying doses of the compound, followed by behavioral assessments using the forced swim test.
- Findings : Significant reductions in depressive-like behaviors were noted, indicating potential efficacy as an antidepressant.
-
Neuroprotection in Ischemic Models :
- Objective : To assess neuroprotective effects against ischemic injury.
- Methodology : In vitro studies using neuronal cell lines exposed to hypoxic conditions.
- Findings : The compound demonstrated a dose-dependent protective effect, reducing cell death and promoting cell viability.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Primary Activity |
|---|---|---|
| This compound | 342.43 | Antidepressant, Neuroprotective |
| 2-(4-Methylpiperazine-1-carbonyl)-cyclohexanecarboxylic acid | 254.33 | Antidepressant |
| 4-(3-Phenylprop-2-enyl)piperazine derivative | 300.40 | Antipsychotic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
